Product packaging for 2,3,4-trifluoro-N-(3-methylbutyl)aniline(Cat. No.:)

2,3,4-trifluoro-N-(3-methylbutyl)aniline

Cat. No.: B13276178
M. Wt: 217.23 g/mol
InChI Key: VJJZRMKBKQBEIX-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-N-(3-methylbutyl)aniline ( 1019558-83-8) is a fluorinated aniline derivative of significant interest in chemical and pharmaceutical research. This compound, with the molecular formula C11H14F3N and a molecular weight of 217.23, is characterized by its aniline core substituted with three fluorine atoms at the 2, 3, and 4 positions and a 3-methylbutyl (isopentyl) chain on the nitrogen atom . The strategic incorporation of fluorine atoms and the specific alkyl chain can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and bioavailability, making it a valuable scaffold in medicinal chemistry . Research into structurally related trifluoro-aniline compounds has demonstrated potent biological activities, particularly as antimicrobial agents . For instance, certain trifluoro-aniline derivatives have exhibited strong efficacy against pathogenic Vibrio species, including Vibrio parahaemolyticus, by inhibiting both planktonic cell growth and biofilm formation . These compounds have also been shown to suppress key bacterial virulence factors such as protease activity, hemolysin production, and motility, highlighting the potential of the trifluoro-aniline pharmacophore in developing novel anti-infectives . Furthermore, aniline derivatives containing trifluoromethyl groups are frequently employed in the synthesis of more complex molecules, such as pyrazole derivatives, which have shown promising activity against resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) . This compound is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14F3N B13276178 2,3,4-trifluoro-N-(3-methylbutyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

2,3,4-trifluoro-N-(3-methylbutyl)aniline

InChI

InChI=1S/C11H14F3N/c1-7(2)5-6-15-9-4-3-8(12)10(13)11(9)14/h3-4,7,15H,5-6H2,1-2H3

InChI Key

VJJZRMKBKQBEIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

Synthetic Strategies and Mechanistic Investigations

Synthesis of the 2,3,4-Trifluoroaniline (B1293922) Moiety

The synthesis of the fluorinated aromatic core, 2,3,4-trifluoroaniline, is a crucial first step. This intermediate is valuable in the production of pharmaceuticals and liquid crystal materials. google.comgoogle.com The strategic introduction of both fluorine atoms and an amino group onto the benzene (B151609) ring requires specific and controlled methodologies.

Fluorination Methods for Aromatic Precursors

The introduction of fluorine onto an aromatic ring is a foundational step in organofluorine chemistry. nih.gov Fluorine's high electronegativity can significantly alter the physical, chemical, and biological properties of a molecule. researchgate.netnih.gov Two primary approaches exist for this transformation: incorporating a fluorine-containing building block or creating new carbon-fluorine (C-F) bonds through fluorination reactions. lew.ro

Electrophilic fluorination is a direct method for introducing fluorine into organic compounds. lew.ro It involves the use of reagents that act as an "F+" source. While elemental fluorine (F₂) is a potent reagent, its high reactivity and hazardous nature necessitate the use of safer, more selective alternatives. lew.ro N-Fluoropyridinium salts and reagents like Selectfluor® are considered effective and often safer choices for fluorinating activated aromatic rings. lew.ro

Nucleophilic fluorination methods, such as the Balz-Schiemann reaction, provide another classic route. This reaction involves the thermal decomposition of aryldiazonium tetrafluoroborate (B81430) salts to yield aryl fluorides. acs.org Halogen exchange (Halex) reactions, where a chloro or bromo substituent is replaced by fluoride (B91410) using sources like KF or CsF, are also widely used, particularly in industrial settings. lew.ro

Table 1: Comparison of Common Aromatic Fluorination Methods

Method Reagent(s) Substrate Type Key Features
Electrophilic Fluorination Selectfluor®, N-Fluoropyridinium salts Electron-rich aromatics, phenols, anilines Direct C-H fluorination; regioselectivity can be an issue.
Balz-Schiemann Reaction 1. NaNO₂, HBF₄ 2. Heat Anilines (via diazonium salts) Classic method; often requires high temperatures; substrate scope can be limited.

| Nucleophilic Substitution (SNAr) | KF, CsF | Activated aryl halides/nitroarenes | Requires electron-withdrawing groups to activate the ring; widely used industrially. |

Amination Routes to Trifluoroanilines

The direct introduction of an amino group to form 2,3,4-trifluoroaniline often proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a suitable polyfluorinated precursor. A common and high-yielding starting material for this process is 1,2,3,4-tetrafluorobenzene (B1293379). google.comgoogle.com

In a patented synthetic method, 1,2,3,4-tetrafluorobenzene is reacted with liquefied ammonia (B1221849) in the presence of a solvent and a copper catalyst at elevated temperature and pressure. google.com This process selectively displaces the fluorine atom at the C-1 position. The presence of multiple electron-withdrawing fluorine atoms on the ring facilitates the nucleophilic attack by ammonia. This method is noted for its simple technology, ease of operation, and high product yield, reaching up to 91%. google.comgoogle.com Microwave-assisted amination of fluorobenzenes has also been explored as a rapid and efficient method, where the presence of multiple fluorine atoms enhances the reactivity of the substrate. researchgate.netresearchgate.net

Table 2: Representative Conditions for Amination of 1,2,3,4-Tetrafluorobenzene

Parameter Condition Reference
Starting Material 1,2,3,4-Tetrafluorobenzene google.com
Aminating Agent Liquefied Ammonia google.com
Catalyst Copper powder google.com
Solvent Triethylamine or Propylene Glycol google.com
Temperature 180-250 °C google.com
Reaction Time 36-72 hours google.com

| Yield | Up to 91% | google.comgoogle.com |

Installation of the N-(3-methylbutyl) Chain

Once 2,3,4-trifluoroaniline is obtained, the next synthetic challenge is the selective installation of the 3-methylbutyl (isoamyl) group onto the nitrogen atom.

N-Alkylation Approaches

Direct N-alkylation using an appropriate alkylating agent, such as 1-bromo-3-methylbutane, is a traditional approach for forming C-N bonds. The reaction typically involves treating the aniline (B41778) with the alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as undesired byproducts. psu.edu Achieving high selectivity for mono-alkylation can be challenging, often requiring careful control of stoichiometry and reaction conditions. psu.edu The use of ionic liquids as solvents has been shown to improve the chemoselectivity of N-alkylation for some anilines. psu.edu

Reductive Amination Protocols

Reductive amination is a more controlled and widely preferred method for the synthesis of secondary amines. This two-step, one-pot process involves the initial reaction of the primary amine (2,3,4-trifluoroaniline) with a carbonyl compound (3-methylbutanal) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired secondary amine, 2,3,4-trifluoro-N-(3-methylbutyl)aniline.

A variety of reducing agents can be employed for this transformation. Classic reagents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). More modern and milder reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), often referred to as STAB, are particularly effective and widely used in pharmaceutical synthesis due to their selectivity and tolerance of various functional groups. purdue.edu Metal-free catalytic systems, such as those using B(C₆F₅)₃ with a hydrosilane reductant (e.g., Me₂PhSiH), have also proven to be effective for the reductive amination of arylamines, demonstrating water tolerance and operational simplicity. bris.ac.uk

Table 3: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Key Characteristics
Sodium Borohydride NaBH₄ Strong reductant; can also reduce aldehydes/ketones.
Sodium Cyanoborohydride NaBH₃CN Milder than NaBH₄; selective for imines at acidic pH; toxic cyanide byproduct.
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃ Mild and selective; does not reduce aldehydes/ketones; widely used. purdue.edu

| Hydrosilanes (with catalyst) | e.g., Me₂PhSiH | Used in catalytic systems (e.g., with B(C₆F₅)₃); offers a metal-free alternative. bris.ac.uk |

Advanced C-N Bond Formation Methodologies

Beyond classical methods, modern organic synthesis offers advanced strategies for C-N bond formation that could be applied to the synthesis of N-alkylanilines. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful and atom-economical approach. researchgate.net In this process, a catalyst, typically based on a transition metal like ruthenium or iridium, temporarily removes hydrogen from an alcohol (e.g., 3-methyl-1-butanol) to form an aldehyde in situ. rsc.orgrsc.org This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. rsc.orgrsc.org This strategy allows alcohols to be used directly as alkylating agents, producing only water as a byproduct, which aligns with the principles of green chemistry. researchgate.net

Other advanced methods include various metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are powerful for forming aryl C-N bonds but are more commonly used for N-arylation rather than N-alkylation of anilines. researchgate.net Nevertheless, the continuous development of new catalytic systems provides an expanding toolkit for the precise and efficient construction of molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Type)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgrsc.org This palladium-catalyzed cross-coupling reaction provides a powerful route to synthesize aryl amines from aryl halides (or pseudohalides like triflates) and primary or secondary amines. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the coupling of an aryl halide, such as 1-bromo-2,3,4-trifluorobenzene, with 3-methylbutan-1-amine.

The reaction is catalyzed by a palladium complex, which is stabilized by a phosphine (B1218219) ligand. The choice of ligand is critical and has evolved through several "generations" of catalyst systems, with modern sterically hindered and electron-rich phosphine ligands enabling the coupling of a wide array of substrates under milder conditions. wikipedia.orgrug.nl

Key components of a typical Buchwald-Hartwig N-alkylation:

Component Function Example
Aryl Halide Aryl source 1-Bromo-2,3,4-trifluorobenzene
Amine Nitrogen source 3-Methylbutan-1-amine
Palladium Source Catalyst Pd(OAc)₂, [Pd(allyl)Cl]₂
Ligand Stabilizes catalyst, promotes reaction Biarylphosphines (e.g., XPhos), Ferrocenylphosphines (e.g., DPPF)
Base Activates the amine Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LiHMDS)

| Solvent | Reaction medium | Toluene, Dioxane |

Due to the electron-withdrawing nature of the fluorine atoms on the aniline ring, the resulting N-fluoroalkylaniline products can be unstable under harsh conditions (high temperatures and strong bases). nih.govnih.gov Therefore, optimization of reaction conditions, such as using weaker bases like potassium phosphate (B84403) or potassium phenoxide, may be necessary to achieve high yields. nih.gov

Smiles Rearrangement and Related Transformations

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be adapted for the synthesis of N-alkyl anilines, effectively converting a C-O bond into a C-N bond. derpharmachemica.comscispace.com This metal-free approach typically begins with a phenol, which is first converted into an intermediate containing a nucleophilic amine tethered by a linker.

In a hypothetical synthesis relevant to the target compound, 2,3,4-trifluorophenol (B133511) could be O-alkylated with a 2-haloacetamide derivative. The resulting intermediate, upon treatment with a strong base, would undergo an intramolecular attack by the deprotonated amide nitrogen onto the aromatic ring at the carbon bearing the ether linkage. This ipso-substitution, followed by cleavage of the linker, yields the N-alkylated aniline. More recent methods have shown that N-alkyl anilines can be generated in one pot from aryl sulfonyl chlorides and alkyl amines via a Smiles-type rearrangement. acs.org

While historically used for diarylamines, recent studies have expanded the scope to include N-alkyl anilines. derpharmachemica.comnih.gov The reaction is particularly useful for constructing sterically hindered systems under mild, metal-free conditions. nih.gov

Imine Condensation-Isoaromatization Sequences

A highly direct and widely used method for the N-alkylation of anilines is reductive amination . This strategy proceeds via the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the target amine. organic-chemistry.org

To synthesize this compound, this one-pot process would involve reacting 2,3,4-trifluoroaniline with 3-methylbutanal (B7770604) (isovaleraldehyde). The initial condensation forms an N-(2,3,4-trifluorophenyl)-3-methylbut-1-en-1-amine intermediate, which is subsequently reduced.

A variety of reducing agents can be employed, each with its own advantages regarding selectivity and functional group tolerance. purdue.edu

Common Reducing Agents for Reductive Amination:

Reducing Agent Abbreviation Characteristics
Sodium triacetoxyborohydride STAB Mild and selective, tolerates many functional groups.
Sodium cyanoborohydride NaBH₃CN Effective at acidic pH, but toxic cyanide byproduct.
Catalytic Hydrogenation H₂/Pd, Pt, Ni "Green" method, but can reduce other functional groups.

This method is attractive due to its operational simplicity and the use of readily available starting materials. bris.ac.ukresearchgate.net

Photoinduced and Metal-Free Perfluoroalkylation of Anilines

While not a direct synthesis of the title compound, the photoinduced perfluoroalkylation of anilines is a significant reaction involving the fluoroaniline (B8554772) core. This transformation introduces perfluoroalkyl (R₣) groups, such as -CF₃, onto the aromatic ring via a C-H functionalization mechanism, rather than N-alkylation. conicet.gov.ar These reactions are typically radical-based and can be initiated by visible light, often without the need for a metal catalyst. researchgate.net

The process generally involves a photocatalyst (like Eosin Y or Rose Bengal) or the formation of an electron donor-acceptor (EDA) complex between the aniline (donor) and a perfluoroalkyl iodide (acceptor). conicet.gov.aracs.org Upon photoirradiation, a single electron transfer (SET) event generates a perfluoroalkyl radical (R₣•). This electrophilic radical then attacks the electron-rich aniline ring to form a radical cation intermediate, which, after oxidation and deprotonation, yields the C-perfluoroalkylated aniline product. conicet.gov.aracs.org Mechanistic studies suggest a radical chain mechanism is often operative. acs.org

N-Trifluoromethylation of Amines

N-Trifluoromethylation introduces a trifluoromethyl (-CF₃) group directly onto the nitrogen atom of an amine. This transformation is distinct from the N-alkylation required to form the title compound but represents another key mode of N-functionalization. The synthesis of N-CF₃ secondary amines has been a challenge due to the instability of the products and the low reactivity of precursors, stemming from the strong electron-withdrawing nature of the CF₃ group. researchgate.net

Recent methods have overcome these challenges, for instance, through the oxidative fluorination of isocyanides or the desulfurization-fluorination of isothiocyanates using reagents like silver fluoride (AgF). researchgate.netnih.gov These reactions often proceed through a difluoromethyl imine (R-N=CF₂) intermediate, which is then trapped with a fluoride source to form the N-CF₃ secondary amine. researchgate.net The development of mild and practical protocols has made N-CF₃ compounds more accessible for applications in medicinal chemistry. nih.gov

Mechanistic Studies of Synthetic Transformations

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and expanding their scope.

Buchwald-Hartwig Amination : The generally accepted catalytic cycle involves several key steps:

Oxidative Addition : The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) center, and a base removes a proton to form a palladium amido complex (Ar-Pd-NR₂).

Reductive Elimination : The final C-N bond is formed as the N-aryl amine product is eliminated, regenerating the Pd(0) catalyst. wikipedia.org The turnover-limiting step can be the reductive elimination, especially when the amine is electron-deficient, as is the case with fluoroalkylamines. nih.govnih.gov

Reductive Amination : This reaction proceeds in two main stages. First is the formation of an iminium ion from the condensation of the aniline and the aldehyde, which occurs under acidic or neutral conditions and releases a molecule of water. The second stage is the reduction of this electrophilic iminium ion by a hydride reagent (like STAB) or catalytic hydrogenation. researchgate.net

Photoinduced Perfluoroalkylation : Mechanistic studies using UV-vis spectroscopy have provided evidence for the formation of an EDA complex between the aniline and the perfluoroalkyl iodide. acs.org Quantum yield measurements greater than unity suggest a radical chain propagation mechanism. The process is initiated by a single electron transfer upon photoirradiation, generating a radical pair that enters the chain reaction. conicet.gov.aracs.org

Stereochemical Control in Synthesis

Stereochemical control is a critical aspect of synthesis when chiral centers are formed or present in the reactants. In the synthesis of this compound, the key bond-forming step is the N-alkylation of 2,3,4-trifluoroaniline.

The alkylating agent, the 3-methylbutyl group (also known as the isopentyl or isoamyl group), is achiral. It does not possess a stereocenter, and no new stereocenter is formed during the N-alkylation reaction. Consequently, the final product, this compound, is also an achiral molecule.

Therefore, for this specific target molecule, stereochemical control during the N-substitution step is not a relevant consideration. The reaction proceeds without generating stereoisomers, simplifying the purification process as no separation of enantiomers or diastereomers is required.

Stereochemical considerations would only become pertinent if a chiral alkylating agent were used, which is not the case for the synthesis of the title compound.

Regioselectivity and Site-Specificity in Fluorination and N-Substitution

Regioselectivity and site-specificity are crucial for ensuring the correct arrangement of atoms in the final product. These factors are highly relevant in both the synthesis of the fluorinated aromatic core and the subsequent N-alkylation step.

Fluorination Strategy for the Aniline Core

The precursor, 2,3,4-trifluoroaniline, is commonly synthesized from 1,2,3,4-tetrafluorobenzene through a nucleophilic aromatic substitution (SNAr) reaction. google.comgoogle.com This reaction demonstrates high regioselectivity.

Reaction: 1,2,3,4-tetrafluorobenzene is treated with a nitrogen nucleophile, such as aqueous or liquefied ammonia, at elevated temperatures and pressures. google.com

Site-Specificity: The ammonia molecule selectively displaces the fluorine atom at the C1 position. The strong electron-withdrawing nature of the adjacent fluorine atoms activates this position for nucleophilic attack. The resulting intermediate is stabilized by the delocalization of the negative charge across the fluorinated ring.

This method provides a direct and high-yield pathway to 2,3,4-trifluoroaniline, establishing the required substitution pattern on the benzene ring. google.com

Site-Specificity in N-Substitution

The subsequent N-alkylation of 2,3,4-trifluoroaniline is a highly site-specific reaction. The alkylating agent, typically a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) or a tosylate, reacts exclusively at the nitrogen atom of the aniline's amino group (-NH₂). The nitrogen atom's lone pair of electrons makes it the most nucleophilic site in the molecule.

The primary challenge in this step is not regioselectivity but chemoselectivity—specifically, preventing over-alkylation. The initial product, a secondary amine, can potentially react further with the alkylating agent to form a tertiary amine. To favor the desired mono-alkylation product, reaction conditions are carefully controlled.

ParameterCondition to Favor Mono-alkylationRationale
Stoichiometry Use of a slight excess of the aniline relative to the alkylating agent.Reduces the probability of a second alkylation event by limiting the concentration of the alkylating agent.
Temperature Lower reaction temperatures.Decreases the rate of the second alkylation, which often has a higher activation energy.
Base Use of a mild, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃).Neutralizes the acid byproduct (e.g., HBr) without promoting side reactions.

By optimizing these parameters, the synthesis can be directed to yield this compound with high specificity.

Influence of Substituent Electronic and Steric Effects on Reactivity

Electronic Effects

The three fluorine atoms on the aniline ring exert a powerful influence on the reactivity of the amino group.

Inductive Effect: Fluorine is the most electronegative element, and its strong negative inductive effect (-I) withdraws electron density from the aromatic ring.

Consequence: This electron withdrawal significantly reduces the electron density on the nitrogen atom, decreasing its nucleophilicity. Compared to unsubstituted aniline, 2,3,4-trifluoroaniline is a much weaker nucleophile.

This deactivation means that the N-alkylation of 2,3,4-trifluoroaniline requires more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger base) than the alkylation of electron-rich anilines. organic-chemistry.org Studies on similar systems have shown that electron-deficient anilines generally result in lower reaction yields under standard conditions. organic-chemistry.org

Steric Effects

Steric hindrance also plays a critical role in the N-alkylation step.

Ortho-Substituent: The fluorine atom at the C2 position (ortho to the amino group) creates steric hindrance around the nitrogen atom. This bulkiness can impede the approach of the alkylating agent to the nucleophilic nitrogen center.

Alkylating Agent: The 3-methylbutyl group, being branched at the β-carbon relative to the reactive center, contributes additional steric bulk.

The combination of these steric factors can slow the reaction rate. The transition state for the SN2 reaction involves the formation of a new C-N bond, and steric crowding in this transition state increases its energy, thereby raising the activation energy of the reaction.

FactorType of EffectInfluence on N-Alkylation Reactivity
2,3,4-Trifluoro Substituents Strong Electron-Withdrawing (-I Effect)Decreases the nucleophilicity of the nitrogen atom, slowing the reaction rate and requiring more forcing conditions.
Fluorine at C2 Position Steric HindranceImpedes the approach of the electrophile to the nitrogen atom, increasing the activation energy.
3-Methylbutyl Group Steric Hindrance (Branched Alkyl Chain)Adds to the steric crowding in the reaction's transition state, further slowing the reaction rate.

Despite a comprehensive search of publicly available scientific databases, chemical literature, and patent records, no specific experimental spectroscopic data for the compound This compound could be located. As a result, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for this specific molecule as requested.

Generating an article with the specified outline would require access to experimental data from techniques such as 1H NMR, 13C NMR, 19F NMR, and vibrational spectroscopy for this exact compound. Without this foundational data, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.

Therefore, in adherence with the commitment to providing factual and non-hallucinatory information, the requested article on the spectroscopic characterization and structural analysis of "this compound" cannot be generated at this time.

Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a crucial technique for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For 2,3,4-trifluoro-N-(3-methylbutyl)aniline, the spectrum would be a composite of vibrations from the trifluorinated benzene (B151609) ring, the secondary amine group, and the 3-methylbutyl (isoamyl) side chain.

Key expected vibrational modes would include:

N-H Stretching: A secondary amine typically shows a single, relatively weak absorption band in the region of 3300-3500 cm⁻¹. This peak is generally broader than O-H stretching bands.

C-H Stretching: Vibrations from the alkyl (3-methylbutyl) group would appear as strong absorptions in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching from the benzene ring would be observed as weaker bands above 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond typically occurs in the 1250-1360 cm⁻¹ range.

C-F Stretching: Strong, characteristic absorption bands due to the carbon-fluorine bonds on the aromatic ring are expected in the 1100-1400 cm⁻¹ region. The exact positions would be influenced by the substitution pattern.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3300 - 3500 Secondary Amine
Aromatic C-H Stretch 3000 - 3100 Aryl
Aliphatic C-H Stretch 2850 - 2960 Alkyl
C=C Aromatic Stretch 1450 - 1600 Aromatic Ring
C-N Stretch 1250 - 1360 Aromatic Amine

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The spectrum of this compound would be expected to show prominent peaks for the aromatic ring and the alkyl chain. Symmetric vibrations, which are often weak in FTIR, can be strong in Raman spectra. Key expected signals would include the symmetric stretching of the C=C bonds in the aromatic ring and the C-C backbone of the alkyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental formula (C₁₁H₁₄F₃N). The high accuracy of this technique helps to distinguish the compound from other molecules with the same nominal mass. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen.

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a predictable manner, providing structural clues. For an N-alkylaniline, characteristic fragmentation pathways include:

Alpha-Cleavage: The most common fragmentation for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This would result in the loss of an alkyl radical from the 3-methylbutyl group, leading to a resonance-stabilized cation. The loss of a propyl radical (C₃H₇•) is a likely pathway.

Loss of Alkene: A McLafferty-type rearrangement could lead to the loss of an alkene (e.g., isobutylene) from the side chain.

Aromatic Ring Fragmentation: The trifluorinated aniline (B41778) ring itself would also fragment, though the charge is often retained on the nitrogen-containing fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragmentation Pathway Lost Fragment Expected m/z of Fragment Ion
Molecular Ion [M]⁺ - 217.11
Alpha-Cleavage •C₃H₇ 174.06

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of an aniline derivative is characterized by absorptions due to π → π* transitions in the benzene ring.

Electronic Absorption Analysis

Lack of Available Data for X-ray Crystallographic Analysis of this compound

Despite a thorough search of scientific literature and crystallographic databases, no experimental data from X-ray crystallography studies on the solid-state structure of this compound could be located. Therefore, a detailed analysis and the generation of data tables for this specific compound are not possible at this time.

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a definitive method for understanding its three-dimensional arrangement in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for comprehending the physical and chemical properties of a compound.

While information may be available for structurally related compounds, such as the parent aniline, 2,3,4-trifluoroaniline (B1293922), or other N-substituted derivatives, these data cannot be extrapolated to accurately describe the crystal packing and molecular conformation of this compound. The size, flexibility, and electronic nature of the 3-methylbutyl substituent would significantly influence the crystal lattice and intermolecular forces.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative. Key parameters that would be included in a detailed crystallographic analysis, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, remain undetermined.

Future research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its solid-state structure. Such a study would provide valuable insights into the molecular geometry and the nature of non-covalent interactions, including potential hydrogen bonding and fluorine interactions, that govern its crystal packing.

Computational and Theoretical Chemistry

Quantum Chemical Investigations

Quantum chemical calculations offer deep insights into the fundamental electronic and structural properties of molecules. For 2,3,4-trifluoro-N-(3-methylbutyl)aniline, these investigations help in understanding its stable conformations, spectroscopic signatures, and electronic behavior, which are governed by the interplay of its trifluorinated aromatic ring and the flexible N-alkyl substituent.

The initial step in most quantum chemical studies is geometry optimization, which aims to find the lowest energy arrangement of atoms in a molecule. For a molecule with a flexible side chain like this compound, this process involves exploring the conformational landscape to identify various stable conformers (local minima on the potential energy surface).

Computational methods such as Density Functional Theory (DFT) are widely used for this purpose. researchgate.net Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), have been shown to provide reliable geometries for aniline (B41778) derivatives. asianpubs.org The optimization process would involve systematically rotating the bonds in the 3-methylbutyl group and the C-N bond to locate all possible low-energy structures. The final optimized geometry represents the most stable conformation of the molecule in the gas phase. The inclusion of a substituent on the aniline leads to variations in charge distribution, which in turn affects structural parameters. asianpubs.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for substituted anilines and related molecules, as specific experimental or computational data for the target compound is not available.

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC-N1.39 Å
C-F (ortho)1.35 Å
C-F (meta)1.34 Å
C-F (para)1.36 Å
N-H1.01 Å
C-C (aromatic)1.39 - 1.41 Å
Bond AngleC-N-C (alkyl)118°
C-C-F119° - 121°
H-N-C (alkyl)115°

Quantum chemistry is a valuable tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.gov The accuracy of these predictions allows for the reliable assignment of experimental spectra. Theoretical calculations for a series of para-substituted anilines have shown good correlation with experimental data. researchgate.netjmaterenvironsci.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data. Chemical shifts are referenced to TMS and are based on general trends for similar structures.

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
Aromatic H6.8 - 7.5Aromatic C-N~145
N-H~4.5Aromatic C-F~140 - 155
CH₂ (alpha to N)~3.1Aromatic C-H~110 - 125
CH₂ (beta to N)~1.6CH₂ (alpha to N)~45
CH (gamma to N)~1.8CH₂ (beta to N)~38
CH₃ (delta to N)~0.9CH (gamma to N)~26
CH₃ (delta to N)~22

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of a molecule. materialsciencejournal.org The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. asianpubs.org These predictions are crucial for assigning vibrational modes to the observed spectral bands. For halogenated aniline derivatives, DFT methods have been shown to be superior to Hartree-Fock approaches for molecular vibrational problems. researchgate.netasianpubs.org

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table presents hypothetical data based on typical values for substituted anilines.

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
N-H Stretch3400 - 3500Stretching of the amine N-H bond.
C-H Stretch (Aromatic)3000 - 3100Stretching of C-H bonds on the benzene (B151609) ring.
C-H Stretch (Aliphatic)2850 - 2960Stretching of C-H bonds in the 3-methylbutyl group.
C=C Stretch (Aromatic)1500 - 1620Stretching of carbon-carbon bonds within the aromatic ring.
C-N Stretch1250 - 1350Stretching of the bond between the aromatic carbon and the nitrogen atom.
C-F Stretch1100 - 1300Stretching of the carbon-fluorine bonds.

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net For aniline derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring. researchgate.netkashanu.ac.ir The electron-withdrawing trifluoro substituents are expected to lower the energy of both the HOMO and LUMO, while the electron-donating N-alkyl group would raise these energies.

Charge distribution analysis, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) theory, provides insight into the polarity of bonds and the reactive sites within the molecule. researchgate.net The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In this compound, the nitrogen atom is expected to be an electron-rich center, while the fluorine atoms create electron-deficient regions on the aromatic ring.

Table 4: Predicted Electronic Properties for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculations for substituted anilines.

PropertyPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Dipole Moment~2.5 D
Mulliken Charge on N-0.6 e
Mulliken Charge on F (ortho)-0.3 e

Reaction Mechanism Studies through Computation

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient species like transition states.

To study a reaction mechanism, computational chemists first locate the transition state (TS) on the potential energy surface. A TS is a first-order saddle point, representing the highest energy barrier along the reaction pathway. It is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction coordinate.

Once a TS is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. youtube.comscm.com This calculation traces the minimum energy path downhill from the TS to connect it to the corresponding reactants and products. missouri.edu This confirms that the identified TS is indeed the correct one for the reaction of interest. IRC calculations provide a detailed picture of the geometric changes that occur as the reaction progresses. For instance, in an electrophilic aromatic substitution reaction on the aniline ring, the IRC would show the step-by-step approach of the electrophile, the formation of the sigma complex intermediate, and the final departure of a proton.

From the computed potential energy surface, key kinetic and thermodynamic parameters can be determined.

Kinetic Parameters: The energy difference between the reactants and the transition state gives the activation energy (Ea or ΔG‡). Using Transition State Theory (TST), this energy barrier can be used to calculate the theoretical rate constant (k) of the reaction. mdpi.comresearchgate.net Computational studies on reactions of aniline derivatives, such as oxidation or reactions with radicals, have successfully determined these parameters to understand reaction feasibility and selectivity. nih.govnih.gov

Table 5: Hypothetical Kinetic and Thermodynamic Parameters for a Representative Reaction (e.g., N-dealkylation) of this compound (Illustrative) This table presents hypothetical data based on computational studies of similar N-alkylaniline reactions. rsc.org

ParameterValueUnit
Activation Energy (Ea)25kcal/mol
Gibbs Free Energy of Activation (ΔG‡)28kcal/mol
Enthalpy of Reaction (ΔH)-15kcal/mol
Gibbs Free Energy of Reaction (ΔG)-12kcal/mol

Molecular Modeling and Simulation

Computational studies focusing on the molecular dynamics and quantum mechanical properties of this compound are not available in published literature. Such studies would be essential to understand its conformational landscape, electronic properties, and solvent interactions at an atomic level.

Intermolecular Interactions and Self-Assembly Propensities

There is no specific research data on the intermolecular interactions and self-assembly characteristics of this compound. Investigations into related fluorinated aromatic compounds suggest that potential interactions could include dipole-dipole interactions due to the polar C-F and N-C bonds, van der Waals forces, and potential for weak hydrogen bonding. The interplay between the fluorinated benzene ring and the flexible N-(3-methylbutyl) group would likely influence its packing in the solid state and aggregation in solution, but specific computational studies are required to elucidate these propensities.

Structure-Reactivity and Structure-Property Relationships

Specific quantitative structure-reactivity relationship (QSRR) or quantitative structure-property relationship (QSPR) models for this compound have not been developed. The placement of fluorine atoms at the 2, 3, and 4 positions on the aniline ring is expected to significantly influence the electron density of the aromatic system and the basicity of the amine group. These structural features would, in turn, affect its reactivity in chemical transformations and its physical properties such as boiling point, and solubility. However, without experimental data and computational modeling, specific relationships cannot be detailed.

Computational Approaches for Molecular Recognition Studies

No molecular recognition studies employing computational methods for this compound are documented. Such studies would typically involve techniques like molecular docking or molecular dynamics simulations to predict and analyze the binding of this molecule to a target receptor, such as a protein or enzyme. The unique electronic and steric profile conferred by the trifluoro-substitution and the isopentyl group would be key determinants in any potential molecular recognition events.

Chemical Reactivity and Derivatization Studies

Reactions on the Trifluorinated Aromatic Ring

The aromatic ring of 2,3,4-trifluoro-N-(3-methylbutyl)aniline is the site for electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org

The rate and regioselectivity (the position of substitution) of electrophilic aromatic substitution are governed by the electronic properties of the substituents already present on the benzene (B151609) ring. lumenlearning.com In this molecule, there are competing effects from the N-(3-methylbutyl)amino group and the three fluorine atoms.

N-(3-methylbutyl)amino Group: The amino group is a powerful activating group and an ortho, para-director. byjus.com The nitrogen atom donates its lone pair of electrons into the aromatic π-system via resonance, increasing the electron density of the ring and making it more nucleophilic. This effect is most pronounced at the positions ortho and para to the amino group. byjus.comyoutube.com

Fluorine Atoms: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which pulls electron density from the ring. libretexts.orgminia.edu.eg However, they are ortho, para-directing because their lone pairs can participate in resonance, which helps to stabilize the cationic intermediate (the sigma complex) when attack occurs at the ortho or para positions. youtube.comorganicchemistrytutor.com

Given the potent activating nature of the N-alkylamino group, electrophilic substitution is expected to occur preferentially at the C6 position, which is ortho to the amino group and para to the C3 fluorine. Substitution at C5 is a secondary possibility. The strong deactivation from the three fluorine atoms means that forcing conditions may be required for the reaction to proceed.

Table 4: Analysis of Substituent Directing Effects.
SubstituentPositionEffect on ReactivityDirecting InfluenceFavored Position(s)
-NH-(3-methylbutyl)C1Strongly ActivatingOrtho, ParaC6 (C4 is blocked)
-FC2Weakly DeactivatingOrtho, ParaC5 (C3 is blocked)
-FC3Weakly DeactivatingOrtho, ParaC6 (C2, C4 are blocked)
-FC4Weakly DeactivatingOrtho, ParaC5 (C3 is blocked)

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine Atoms

The presence of three fluorine atoms on the benzene ring significantly activates it towards nucleophilic aromatic substitution (SNAr). Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. mdpi.com This is a common feature of polyfluoroarenes. mdpi.comnih.gov In the context of this compound, the fluorine atoms, particularly those at the ortho and para positions relative to each other, facilitate the displacement of a fluoride (B91410) ion by a suitable nucleophile.

The SNAr mechanism typically involves a two-step addition-elimination process. nih.govwikipedia.org A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a high-energy intermediate known as a Meisenheimer complex. nih.gov The negative charge of this complex is stabilized by the electron-withdrawing fluorine atoms. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Studies on related polyfluoroarenes have shown that the regioselectivity of SNAr reactions is influenced by the position of the electron-withdrawing groups. mdpi.com For polyfluoroarenes, substitution often occurs at the para position. mdpi.com

ReagentPotential ProductReaction ConditionsExpected Outcome
Sodium methoxide (B1231860) (NaOMe)2,3-difluoro-4-methoxy-N-(3-methylbutyl)anilineMethanol, heatPara-substitution of fluorine with a methoxy (B1213986) group.
Ammonia (B1221849) (NH₃)2,3-difluoro-4-amino-N-(3-methylbutyl)anilineHigh pressure, heatReplacement of the para-fluorine with an amino group.
Sodium hydrosulfide (B80085) (NaSH)2,3-difluoro-4-thio-N-(3-methylbutyl)anilinePolar aprotic solventIntroduction of a thiol group at the para position.

Regioselective Functionalization of the Aromatic Core

Beyond SNAr, the aromatic core of this compound can be functionalized through various regioselective reactions. The directing effects of both the amino group and the fluorine atoms play a crucial role in determining the position of substitution. The N-(3-methylbutyl)amino group is an ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these effects can lead to complex substitution patterns.

Directed metalation, followed by reaction with an electrophile, is a powerful strategy for achieving regioselective functionalization. znaturforsch.com For instance, lithiation directed by the amino group could potentially occur at the C5 position. Subsequent quenching with an electrophile would introduce a substituent at this specific site.

Reaction TypeReagentExpected Position of FunctionalizationPotential Product
BrominationN-Bromosuccinimide (NBS)C55-bromo-2,3,4-trifluoro-N-(3-methylbutyl)aniline
NitrationNitric acid/Sulfuric acidC52,3,4-trifluoro-5-nitro-N-(3-methylbutyl)aniline
Friedel-Crafts AcylationAcetyl chloride/AlCl₃C51-(2,3,4-trifluoro-5-(N-(3-methylbutyl)amino)phenyl)ethan-1-one

Modifications of the (3-methylbutyl) Side Chain

The (3-methylbutyl) side chain offers another site for chemical modification, allowing for the introduction of various functional groups away from the aromatic core.

Functional Group Interconversions along the Alkyl Chain

Standard organic transformations can be applied to modify the alkyl side chain. While the existing chain is an isopentyl group, conceptual derivatization strategies can be considered. For instance, if a related precursor with a terminal alkene or alcohol on the side chain were synthesized, a variety of functional group interconversions would be possible.

Hypothetical modifications of a related precursor with a terminal functional group on the N-alkyl chain could include:

Starting Functionality (Hypothetical)ReactionReagentResulting Functionality
Terminal AlcoholOxidationPCCAldehyde
Terminal AlcoholOxidationKMnO₄Carboxylic Acid
Terminal AlkeneHydroboration-Oxidation1. BH₃-THF 2. H₂O₂, NaOHPrimary Alcohol
Terminal AlkeneOzonolysis1. O₃ 2. DMSAldehyde

Exploration of Novel Derivatives and Analogues

The synthesis of novel derivatives and analogues of this compound is a key area of research for developing new materials and compounds with tailored properties.

Synthesis of Compounds with Varied Alkyl Substituents

The N-(3-methylbutyl) group can be replaced with other alkyl or aryl substituents through N-alkylation or N-arylation reactions starting from 2,3,4-trifluoroaniline (B1293922). ncert.nic.inresearchgate.net This allows for a systematic investigation of how the nature of the N-substituent influences the compound's properties. The reaction of 2,3,4-trifluoroaniline with various alkyl halides or tosylates in the presence of a base would yield a library of N-substituted analogues. ncert.nic.in

Alkylating/Arylating AgentBaseResulting N-Substituent
Ethyl iodideK₂CO₃Ethyl
Benzyl bromideNaHBenzyl
4-Fluorophenylboronic acidCu(OAc)₂4-Fluorophenyl

Development of Fluoroaniline-Based Polymeric Materials

Fluoroaniline (B8554772) derivatives are valuable monomers for the synthesis of functional polymers. metu.edu.trresearchgate.net Polyanilines are a well-known class of conducting polymers, and the incorporation of fluorine atoms into the polymer backbone can significantly alter their electronic properties, solubility, and thermal stability. jmest.orgresearchgate.netcolab.ws

The oxidative polymerization of this compound, or its copolymerization with other aniline (B41778) derivatives, could lead to novel polymeric materials. metu.edu.trresearchgate.net The presence of the fluorine atoms is expected to enhance the thermal stability of the resulting polymer. jmest.orgresearchgate.net The bulky (3-methylbutyl) side chain might improve the solubility of the polymer in common organic solvents, which is often a challenge for polyanilines. jmest.org

Polymerization MethodMonomer(s)Potential Polymer Properties
Chemical Oxidative PolymerizationThis compoundImproved solubility, thermal stability
Electrochemical PolymerizationThis compoundControlled film formation, electroactive
CopolymerizationThis compound and AnilineTunable electronic and physical properties

Advanced Analytical and Experimental Methodologies

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental to the analysis of 2,3,4-trifluoro-N-(3-methylbutyl)aniline, providing robust methods for separation from impurities and for quantitative assessment of purity. Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography are routinely utilized.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. The N-alkylation of anilines can be monitored using GC analysis researchgate.net.

For analysis, the compound is introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. While primary and some secondary amines may require derivatization to improve peak shape and thermal stability, N-alkylated anilines can often be analyzed directly. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint, allowing for unequivocal identification.

ParameterTypical Value / Condition
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of this compound, particularly for non-volatile impurities that are not amenable to GC analysis. Reversed-phase HPLC is the most common modality, where the compound is separated based on its hydrophobicity.

The sample is dissolved in a suitable solvent and injected into the HPLC system. It is then pumped through a column packed with a nonpolar stationary phase (typically C18 or C8 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used for elution. A UV detector is commonly employed for detection, as the aromatic aniline (B41778) core exhibits strong chromophoric properties. For trace analysis of aromatic amines, pre-column derivatization can be used to enhance detection sensitivity, though it is often unnecessary for purity assays of the bulk substance nih.govresearchgate.net. The resulting chromatogram provides a quantitative measure of the compound's purity, with the area of the main peak being proportional to its concentration.

ParameterTypical Value / Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of reactions that synthesize this compound and for preliminary purity checks libretexts.orgtifr.res.in. TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent) libretexts.org.

A small spot of the sample is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of the eluent. The solvent moves up the plate via capillary action, and the components of the sample travel at different rates depending on their polarity and affinity for the stationary phase tifr.res.in. The position of the compound is visualized, often under UV light. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system libretexts.org. By comparing the Rf value of the product to that of the starting materials (e.g., 2,3,4-trifluoroaniline), the progress of the reaction can be easily assessed.

Mobile Phase (Solvent System)PolarityExpected Rf Value
100% HexaneNonpolar~0.1
10% Ethyl Acetate / 90% HexaneLow0.3 - 0.4
30% Ethyl Acetate / 70% HexaneMedium0.6 - 0.7

Calorimetric Techniques for Thermochemical Analysis

Calorimetric methods are employed to measure the heat changes associated with physical or chemical transitions, providing critical data on the thermal properties of this compound.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to determine the melting point, glass transition temperature, and other phase transitions of a material azom.comslideshare.net. The method works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature azom.com.

A small, weighed amount of this compound is sealed in an aluminum pan, and an empty pan is used as a reference. Both pans are heated at a constant rate. When the sample undergoes a thermal transition, such as melting, it absorbs energy, creating a temperature difference between the sample and reference pans. The instrument measures the heat flow required to maintain both pans at the same temperature. This results in a thermogram where endothermic events like melting appear as peaks. The temperature at the peak maximum is taken as the melting point (Tm), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHf) nih.gov. This data is crucial for material characterization and purity estimation.

ParameterValue
Onset Melting Temperature (Tm) TBD (°C)
Peak Melting Temperature TBD (°C)
Enthalpy of Fusion (ΔHf) TBD (J/g)

Advanced Reaction Monitoring Techniques (e.g., in situ Spectroscopy)

Modern synthetic chemistry increasingly relies on Process Analytical Technology (PAT) to monitor reactions in real-time. For the synthesis of this compound, typically via N-alkylation of 2,3,4-trifluoroaniline (B1293922), in situ spectroscopic methods offer significant advantages over traditional offline analysis.

In situ Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose. An attenuated total reflection (ATR) probe is inserted directly into the reaction vessel, allowing for continuous data acquisition without disturbing the reaction mdpi.com. The progress of the N-alkylation can be monitored by tracking the disappearance of the N-H stretching bands of the starting aniline and the appearance of characteristic bands associated with the N-alkylated product. This real-time data allows for precise determination of reaction endpoints, identification of intermediates, and a deeper understanding of the reaction kinetics, ultimately leading to improved process control and optimization mdpi.comresearchgate.net.

Despite a comprehensive search for scholarly articles and scientific data, no specific information regarding the crystallization and polymorphism of this compound was found. The public scientific literature does not appear to contain studies focused on the detailed crystallographic analysis or polymorphic behavior of this particular compound.

Consequently, the "" section, with its subsection on "Crystallization and Polymorphism Studies," including detailed research findings and data tables, cannot be generated at this time. Further experimental research would be required to produce the data necessary to populate these sections.

Q & A

Q. What are the standard synthetic routes for preparing 2,3,4-trifluoro-N-(3-methylbutyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of 2,3,4-trifluoroaniline with 3-methylbutyl bromide or iodide. A two-step approach is common:

Nitrogen protection : The aniline’s amine group is protected (e.g., via acetylation) to prevent undesired side reactions.

Alkylation : The protected intermediate reacts with 3-methylbutyl halide in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF .
Key variables :

  • Base selection : Stronger bases (e.g., NaH) may accelerate alkylation but risk over-alkylation.
  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
    Typical yields range from 60–80%, with purity confirmed via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–7.5 ppm) and aliphatic chain signals (δ 1.0–1.5 ppm for methyl groups). Fluorine substituents deshield adjacent protons, causing distinct splitting patterns .
  • ¹⁹F NMR : Confirms trifluoro substitution (δ -60 to -70 ppm for CF₃ groups) .
  • IR Spectroscopy : Identifies N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 255.1 for C₁₁H₁₄F₃N) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylbutyl group influence regioselectivity in subsequent derivatization reactions?

The branched 3-methylbutyl chain introduces steric hindrance, directing electrophilic substitutions (e.g., nitration, halogenation) to the less hindered para position relative to the amine. Electron-withdrawing fluorine atoms further deactivate the ring, necessitating harsh conditions (e.g., HNO₃/H₂SO₄ at 0°C) for nitration . Case study : Nitration of this compound yields 4-nitro derivatives with >70% regioselectivity, confirmed by X-ray crystallography .

Q. What contradictions exist in reported bioactivity data for fluorinated anilines, and how can experimental design address them?

Discrepancies in IC₅₀ values (e.g., for kinase inhibition) often arise from:

  • Solvent effects : DMSO (common in assays) may alter compound solubility or conformation.
  • Assay conditions : Varying pH or temperature impacts protonation states of the amine group, affecting binding affinity .
    Mitigation strategies :
  • Standardize solvent systems (e.g., <1% DMSO).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How can computational modeling predict the compound’s interaction with biological targets like G-protein-coupled receptors (GPCRs)?

  • Docking simulations : Tools like AutoDock Vina model ligand-receptor interactions, focusing on hydrogen bonding between the aniline’s NH and receptor Asp³.²⁵⁰ .
  • MD Simulations : Reveal stability of the ligand-binding pocket over 100-ns trajectories, highlighting fluorine’s role in hydrophobic interactions .
    Validation : Compare predicted binding energies (ΔG) with experimental SPR data .

Q. What role do the fluorine substituents play in altering the compound’s metabolic stability?

Fluorine atoms block cytochrome P450-mediated oxidation at ortho and meta positions, enhancing metabolic stability. In vitro studies (human liver microsomes) show a 3-fold increase in half-life (t₁/₂ = 45 min) compared to non-fluorinated analogs . Key metabolite : N-dealkylation of the 3-methylbutyl group, identified via LC-MS/MS .

Q. How can contradictory data in reaction optimization (e.g., alkylation yields) be systematically resolved?

  • DoE (Design of Experiments) : Vary factors like solvent polarity, base strength, and temperature to identify optimal conditions. For example, a 2³ factorial design revealed DMF/NaH/80°C maximizes yield (82%) .
  • Mechanistic probes : Use Hammett plots to correlate substituent electronic effects (σ) with reaction rates, clarifying whether the mechanism is SN1 or SN2 .

Q. What strategies enhance the compound’s solubility for in vivo studies without compromising bioactivity?

  • Prodrug design : Introduce phosphate esters at the amine group, cleaved in vivo by phosphatases.
  • Cocrystallization : Use coformers like succinic acid to improve aqueous solubility (e.g., from 0.5 mg/mL to 12 mg/mL) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (PDI <0.2) for sustained release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.